molecular formula C8H6BrClO B8643778 7-Bromo-5-chloro-2,3-dihydrobenzofuran

7-Bromo-5-chloro-2,3-dihydrobenzofuran

Cat. No.: B8643778
M. Wt: 233.49 g/mol
InChI Key: QLDZSNRLAMQBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-chloro-2,3-dihydrobenzofuran (CAS: 1000932-47-7) is a halogenated dihydrobenzofuran derivative characterized by bromine and chlorine substituents at the 7- and 5-positions, respectively, on its bicyclic aromatic system. This compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis due to its structural rigidity and halogen-mediated reactivity .

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

7-bromo-5-chloro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2H2

InChI Key

QLDZSNRLAMQBEK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Dihydrobenzofuran derivatives exhibit diverse pharmacological and industrial applications depending on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Synergies References
7-Bromo-5-chloro-2,3-dihydrobenzofuran Br (7), Cl (5) C₈H₆BrClO Discontinued intermediate
4-Bromo-2,3-dihydrobenzofuran Br (4) C₈H₇BrO Synthetic intermediate for cyclization studies
5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride Br (5), SO₂Cl (7) C₈H₆BrClO₃S Reactive intermediate for sulfonamide synthesis
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Br (5), CH₃ (2,7), SO₂C₆H₄CH₃ (3) C₁₈H₁₇BrO₃S Antifungal synergist with amiodarone
Ophiopogonanone H (4-methoxybenzyl), CH₃ (5,7), OH (6) C₁₉H₂₀O₄ Anti-inflammatory agent

Pharmacological and Industrial Relevance

  • Antifungal Activity : Brominated derivatives like 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibit synergistic antifungal effects with amiodarone, attributed to sulfonyl and halogen interactions with fungal membranes .
  • Anti-inflammatory Properties: Natural analogs such as Ophiopogonanone H demonstrate potent anti-inflammatory activity, though synthetic halogenated variants like this compound lack direct evidence of this activity .
  • Industrial Applications : Dihydrobenzofurans with electron-withdrawing groups (e.g., sulfonyl chloride) are critical in liquid crystal displays due to their planar aromatic systems and thermal stability .

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